(4R)-4-(2-Hydroxyethyl)azetidin-2-one
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Overview
Description
(4R)-4-(2-Hydroxyethyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4R)-4-(2-Hydroxyethyl)azetidin-2-one can be achieved through several synthetic routes. One common method involves the use of 6-amino-penicillanic acid as a starting material. The process includes diazotization and bromination to yield 6,6-dibromopenicillanic acid, which is then further processed to obtain the desired azetidinone derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar routes as those employed in laboratory settings. The key focus in industrial production is to optimize the yield and purity of the compound while ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(2-Hydroxyethyl)azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The azetidinone ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the azetidinone ring.
Scientific Research Applications
(4R)-4-(2-Hydroxyethyl)azetidin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (4R)-4-(2-Hydroxyethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-acetoxy-3-[(1R)-1-hydroxyethyl]azetidin-2-one: Another azetidinone derivative used in the synthesis of antibiotics.
(3S,4R)-3-[(1R)-1-Hydroxyethyl]-4-[(1R)-1-methyl-3-diazo-3-(p-nitrobenzyloxycarbonyl)-2-oxopropyl]azetidin-2-one: A compound with similar structural features and applications.
Uniqueness
(4R)-4-(2-Hydroxyethyl)azetidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and serve as a versatile intermediate in organic synthesis makes it valuable in research and industrial applications.
Properties
CAS No. |
80559-22-4 |
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Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(4R)-4-(2-hydroxyethyl)azetidin-2-one |
InChI |
InChI=1S/C5H9NO2/c7-2-1-4-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 |
InChI Key |
YFLNKMDUUCRCSU-SCSAIBSYSA-N |
Isomeric SMILES |
C1[C@H](NC1=O)CCO |
Canonical SMILES |
C1C(NC1=O)CCO |
Origin of Product |
United States |
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